molecular formula C13H16N2O4 B8147255 (2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid

(2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid

Cat. No.: B8147255
M. Wt: 264.28 g/mol
InChI Key: AIQWQZJSDOOVNK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid is a functionalized amino acid derivative critically employed as a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) (Nature Reviews Drug Discovery, 2021) . Its structure integrates a tyrosine-like backbone with an alloc-protected aniline, enabling its incorporation into peptide-like linkers where the alloc group can be selectively deprotected to reveal a free amine. This amine is a primary handle for conjugation to E3 ubiquitin ligase ligands, such as those for VHL or CRBN, which is a fundamental step in PROTAC assembly (Journal of Medicinal Chemistry, 2021) . Furthermore, the 4-aminophenyl moiety present in this compound can be leveraged to develop covalent inhibitors, as this chemical environment is amenable to targeted electrophile attachment for irreversible binding to target proteins (Chemical Reviews, 2020) . Its primary research value lies in facilitating the exploration of targeted protein degradation strategies and covalent drug discovery, offering a versatile chemical tool for interrogating disease biology and developing novel therapeutic modalities.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-2-7-19-13(18)15-10-5-3-9(4-6-10)8-11(14)12(16)17/h2-6,11H,1,7-8,14H2,(H,15,18)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQWQZJSDOOVNK-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Loading and Sequential Coupling

The compound is synthesized via Fmoc-based SPPS, leveraging Wang or Rink amide resins for carboxyl-terminal anchoring. The protocol involves:

  • Resin Activation : Swelling Fmoc-Rink amide MBHA resin in DMF followed by Fmoc deprotection with 20% piperidine/DMF.

  • Amino Acid Coupling : Sequential coupling of Fmoc-protected intermediates using DIC/Oxyma or HATU/DIEA as activators. For example, Fmoc-4-aminophenylalanine-OH is coupled to the resin, followed by selective deprotection of the para-aminophenyl group.

  • Allyloxycarbonyl Introduction : The deprotected para-amine is reacted with allyl chloroformate (ClCOOCH₂CH=CH₂) in the presence of DIEA, forming the allyloxycarbonyl (Alloc) carbamate.

Key Conditions :

  • Temperature: 0–20°C to prevent racemization.

  • Solvent: DMF or NMP for optimal solubility.

  • Yield: >85% for coupling steps, confirmed by Kaiser test.

Solution-Phase Synthesis with Boc Protection

Stepwise Functionalization of L-Phenylalanine

This method avoids resin-based workflows, favoring Boc protection for the α-amino group:

  • Boc Protection : Boc-L-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10).

  • Nitration and Reduction : The phenyl ring is nitrated at the para position using HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to yield Boc-4-aminophenylalanine.

  • Carbamate Formation : The 4-amine is treated with allyl chloroformate and DIEA in dichloromethane, achieving >90% conversion.

  • Deprotection : Boc removal with TFA/water (95:5) yields the target compound.

Optimization Notes :

  • Nitration requires strict temperature control (<5°C) to avoid meta byproducts.

  • Allyl chloroformate must be added dropwise to prevent exothermic side reactions.

Enzymatic Resolution for Stereochemical Purity

Kinetic Separation of Racemates

To ensure enantiomeric excess (>99%), acylase I or penicillin G acylase resolves racemic N-acetyl intermediates:

  • Racemic Synthesis : 4-{[(allyloxy)carbonyl]amino}phenylalanine is acetylated using acetic anhydride.

  • Enzymatic Hydrolysis : Acylase I selectively cleaves the L-enantiomer’s acetyl group, leaving the D-form intact.

  • Separation : The free L-amino acid is isolated via ion-exchange chromatography.

Performance Metrics :

  • Enantiomeric Excess: 99.2%.

  • Overall Yield: 68%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StereocontrolScalability
SPPS (Fmoc)78–85≥95ExcellentModerate
Solution-Phase (Boc)65–72≥90GoodHigh
Enzymatic Resolution60–68≥99ExcellentLow

Trade-offs :

  • SPPS offers superior stereocontrol but requires specialized resin and equipment.

  • Solution-phase synthesis is scalable but involves hazardous nitration steps.

  • Enzymatic methods ensure high ee% but are cost-prohibitive for industrial use.

Critical Challenges and Mitigation Strategies

Racemization During Coupling

The α-amino group is prone to racemization under basic conditions. Mitigation includes:

  • Using Oxyma instead of HOBt to reduce pH.

  • Maintaining temperatures <20°C during activations.

Para-Regioselectivity in Electrophilic Substitutions

Competing meta/ortho byproducts are minimized by:

  • Bulky directing groups (e.g., Boc) during nitration.

  • Low-temperature Friedel-Crafts acylation.

Purification of Hydrophilic Intermediates

Reverse-phase HPLC with C18 columns and 0.1% TFA/ACN gradients achieves >99% purity.

Industrial-Scale Considerations

Patent CN105085634A highlights a cost-effective route using:

  • Economical Activators : DIC/Oxyma over HATU.

  • Solvent Recycling : DMF and NMP are distilled and reused.

  • Continuous Flow Nitration : Enhances safety and yield for para-substitution.

Emerging Innovations

Photocatalytic Carbamate Formation

Recent advances employ visible-light catalysis to form allyloxycarbonyl groups without chloroformate, reducing toxicity.

Biocatalytic Carbamate Synthesis

Engineered transaminases directly introduce the allyloxycarbonyl group, bypassing multiple protection steps .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to remove the allyloxycarbonyl group, yielding L-phenylalanine.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction will regenerate L-phenylalanine.

Scientific Research Applications

Chemistry: (2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid is used as a building block in organic synthesis. It serves as a protected amino acid derivative that can be incorporated into peptides and other complex molecules.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its unique structure allows for the investigation of how modifications to amino acids affect protein function.

Medicine: The compound has potential applications in drug development. It can be used to design prodrugs that release active pharmaceutical ingredients upon metabolic activation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid involves its interaction with specific molecular targets. The allyloxycarbonyl group can be cleaved under physiological conditions, releasing L-phenylalanine. This process can be exploited in prodrug design, where the compound serves as a carrier for the active drug. The released L-phenylalanine can then participate in various metabolic pathways, influencing cellular functions.

Comparison with Similar Compounds

Substituent Diversity on the Phenyl Ring

The biological and physicochemical properties of phenylalanine derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis:

Compound Name Substituent Key Properties/Applications Reference
(Target Compound) 4-{[(Prop-2-en-1-yloxy)carbonyl]amino} Carbamate protection; potential prodrug design
Melphalan 4-[Bis(2-chloroethyl)amino] Alkylating agent; anticancer activity (multiple myeloma)
Tyrosine O-sulfate 4-Sulfooxy Charged group; post-translational modification in proteins
L-BPA 4-Borono Boron neutron capture therapy (BNCT) agent
Antimycobacterial derivatives (e.g., 5a-e, 9a-d) 4-(((Thiazolyl)methyl)amino) Inhibit Mycobacterium tuberculosis; low cytotoxicity
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid 4-Phenyldiazenyl Azo group; photochemical applications

Key Observations :

  • Electron-Withdrawing vs.
  • Biological Activity: Nitrogen mustards (e.g., Melphalan) exhibit alkylating properties critical for DNA crosslinking, whereas thiazole-containing analogs show antimycobacterial activity through unknown mechanisms .

Physicochemical Properties

  • Solubility : The allyloxycarbonyl group increases lipophilicity compared to sulfated tyrosine (logP ~1.69 for the target vs. highly hydrophilic sulfated tyrosine) .
  • Stability : Carbamates (target compound) are hydrolytically stable under physiological conditions but cleavable enzymatically, making them suitable for controlled release . In contrast, azo groups (e.g., phenyldiazenyl derivatives) are prone to reductive cleavage .

Biological Activity

(2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid, commonly referred to as a synthetic amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C7H12N2O4C_7H_{12}N_2O_4, with a molecular weight of 188.18 g/mol. The chemical structure can be represented by the following SMILES notation: C=CCOC(=O)NCC(N)C(=O)O.

PropertyValue
Molecular FormulaC₇H₁₂N₂O₄
Molecular Weight188.18 g/mol
CAS Number197169-71-4

Synthesis

The synthesis of this compound typically involves the coupling of amino acids with prop-2-en-1-yloxycarbonyl derivatives. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC).

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The prop-2-en-1-yloxycarbonyl group enhances its reactivity, allowing it to form covalent bonds with target molecules, potentially modulating their activity.

Pharmacological Studies

Research indicates that analogs of this compound exhibit significant binding affinity for specific receptors. For instance, studies have shown that related compounds can act as antagonists for the EP3 receptor, which is involved in inflammatory responses .

Case Study: In Vivo Efficacy
A series of studies evaluated the in vivo efficacy of these compounds in rat models after oral administration. Results indicated that certain derivatives demonstrated favorable pharmacokinetic profiles, including stability in liver microsomes and effective bioavailability .

Comparative Analysis with Related Compounds

To provide a clearer picture of the biological activity, a comparison table is presented below:

Compound NameBinding Affinity (EP Receptors)In Vivo EfficacyStability in Liver Microsomes
This compoundHighPositiveHigh
Analog 1ModerateNegativeModerate
Analog 2HighPositiveLow

Q & A

Q. What are the optimal synthetic routes for (2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid?

  • Methodological Answer : The synthesis typically involves coupling a Boc-protected amino acid intermediate with a propenyloxy carbonyl group. Key steps include:
  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps .
  • Coupling reaction : React the Boc-protected intermediate with allyl chloroformate under anhydrous conditions (e.g., dichloromethane/DMF) at 0–5°C to minimize hydrolysis .
  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and purification via reverse-phase HPLC .
  • Critical parameters : Solvent choice (THF/water mixtures for solubility), reaction time (2–4 hours), and temperature control (0–25°C) significantly affect yield and purity .

Q. How can researchers verify the stereochemical integrity of the compound during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess (>98%) .
  • Circular Dichroism (CD) : Compare the CD spectrum with reference standards to validate the (2S) configuration .
  • X-ray crystallography : Resolve the crystal structure if single crystals are obtainable, as demonstrated for related amino acid derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H and 13C NMR in DMSO-d6 to confirm the presence of the propenyloxy carbonyl group (δ 4.6–5.2 ppm for allylic protons) and aromatic protons (δ 7.2–7.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI) in positive ion mode to validate the molecular ion [M+H]+ .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :
  • Systematic parameter screening : Vary solvents (THF vs. DMF), bases (LiOH vs. NaHCO3), and coupling agents (DCC vs. EDC) to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., hydrolyzed carbamate or racemized amino acid) and adjust reaction conditions accordingly .
  • Reproducibility protocols : Standardize inert atmosphere conditions (argon/nitrogen) to prevent oxidation of the allyl group, which can reduce yields by 10–15% .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs) based on the compound’s stereochemistry .
  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (Ka/Kd) .
  • Fluorescence polarization assays : Label the compound with a fluorophore (e.g., FITC) to quantify competitive binding in vitro .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodological Answer :
  • pH-dependent stability studies : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Plasma stability assays : Expose the compound to human plasma and quantify remaining intact compound using LC-MS/MS .
  • Light/heat stress testing : Accelerate degradation under UV light (254 nm) or 40–60°C to identify vulnerable functional groups (e.g., allyl carbamate hydrolysis) .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer :
  • LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients, critical for assessing membrane permeability .
  • pKa prediction : Apply QSPR models (e.g., Epik) to determine ionization states at physiological pH .
  • Solubility modeling : Utilize COSMO-RS to predict solubility in aqueous and organic solvents, guiding formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.